molecular formula C16H19N5O3 B12159281 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]acetamide

2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]acetamide

Cat. No.: B12159281
M. Wt: 329.35 g/mol
InChI Key: HNEVIYMXDXSIOO-UHFFFAOYSA-N
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Description

2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]acetamide is a complex organic compound that features a quinoline and triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]acetamide typically involves multiple steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Hydroxylation: The quinoline derivative is then hydroxylated to introduce the hydroxy group at the 2-position.

    Formation of the Triazole Moiety: The triazole ring is synthesized via a cyclization reaction involving hydrazine and an appropriate alkyne.

    Coupling Reaction: The final step involves coupling the quinoline and triazole moieties through an ether linkage, followed by acylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amide groups.

    Reduction: Reduction reactions can target the quinoline and triazole rings, potentially altering their electronic properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the hydroxy and amide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industry: It may serve as a precursor for the synthesis of more complex molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism of action of 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It may act as an agonist or antagonist at various receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyquinoline: Shares the quinoline moiety but lacks the triazole and acetamide groups.

    1,2,4-Triazole: Contains the triazole ring but lacks the quinoline and acetamide groups.

    Quinoline N-oxides: Oxidized derivatives of quinoline with different electronic properties.

Uniqueness

2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]acetamide is unique due to its combination of quinoline and triazole moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and pharmacology.

Properties

Molecular Formula

C16H19N5O3

Molecular Weight

329.35 g/mol

IUPAC Name

2-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)acetamide

InChI

InChI=1S/C16H19N5O3/c1-9(2)15-19-16(21-20-15)18-14(23)8-24-11-5-3-10-4-6-13(22)17-12(10)7-11/h3,5,7,9H,4,6,8H2,1-2H3,(H,17,22)(H2,18,19,20,21,23)

InChI Key

HNEVIYMXDXSIOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NN1)NC(=O)COC2=CC3=C(CCC(=O)N3)C=C2

Origin of Product

United States

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